molecular formula C19H34O B8611659 2-Pentadecylfuran CAS No. 59958-20-2

2-Pentadecylfuran

Cat. No.: B8611659
CAS No.: 59958-20-2
M. Wt: 278.5 g/mol
InChI Key: LSVQFJUSRLOULU-UHFFFAOYSA-N
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Description

2-Pentadecylfuran (CAS: 59958-20-2) is an alkyl-substituted furan derivative characterized by a 15-carbon alkyl chain (pentadecyl group) attached to the furan ring. Its molecular formula is C₁₉H₃₄O, with a molecular weight of 278.48 g/mol . This compound is naturally found in plant extracts, such as ethanolic extracts of Hass avocado seeds (Persea americana Mill.), where it constitutes 7.10% of the total biocide components . It has been studied in metabolomics for its role in cellular toxicity, showing significant upregulation (log₂FC = 2.2301, p = 0.0231) in human SMMC-7721 cells exposed to ZnO quantum dots .

Properties

CAS No.

59958-20-2

Molecular Formula

C19H34O

Molecular Weight

278.5 g/mol

IUPAC Name

2-pentadecylfuran

InChI

InChI=1S/C19H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20-19/h15,17-18H,2-14,16H2,1H3

InChI Key

LSVQFJUSRLOULU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC1=CC=CO1

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC=CO1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Alkylfurans differ in alkyl chain length, which influences their physicochemical properties and biological activity. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Natural Occurrence (Relative % in Avocado Seed Extract)
2-Pentadecylfuran C₁₉H₃₄O 278.48 59958-20-2 7.10%
2-Tridecylfuran C₁₇H₃₀O 250.42 25346-22-9 Not detected
2-Tetradecylfuran C₁₈H₃₂O 264.45 N/A 5.58%
2-Hexadecylfuran C₂₀H₃₆O 292.50 N/A 6.52%
  • Retention in Gas Chromatography (GC): 2-Tridecylfuran has a retention index (RI) of 1802.4 on an HP-5MS column, as per NIST data . Longer alkyl chains (e.g., this compound) are expected to exhibit higher retention indices due to increased hydrophobicity.
  • Thermal Stability: Longer alkyl chains enhance thermal stability, making this compound less volatile than shorter-chain analogs like 2-pentylfuran (CAS: 3777-69-3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pentadecylfuran
Reactant of Route 2
Reactant of Route 2
2-Pentadecylfuran

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